molecular formula C12H16ClNO3 B2440197 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide CAS No. 851169-43-2

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide

Cat. No.: B2440197
CAS No.: 851169-43-2
M. Wt: 257.71
InChI Key: CKWIAWRSUYRDGS-UHFFFAOYSA-N
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Description

For Research Use Only. Not for Human or Veterinary Use. 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide is a synthetic organic compound of significant interest in advanced chemical research and development. This acetamide derivative features a 2-chloroacetamide group linked to a 3,4-dimethoxybenzyl moiety, a structure that suggests its potential utility in several specialized research applications. The chloroacetamide functional group is a key reactive handle, allowing this compound to serve as a versatile alkylating agent or a critical building block in organic synthesis. It can be used to create more complex molecular architectures through nucleophilic substitution reactions, where the chloride atom is readily displaced. Furthermore, the 3,4-dimethoxyphenyl group is a common pharmacophore found in molecules with various biological activities, making this compound a valuable intermediate in medicinal chemistry research for the synthesis and exploration of novel therapeutic agents. As a reagent, its applications span across method development in organic synthesis and the preparation of compound libraries for biological screening. Researchers can utilize this chemical to introduce a tailored molecular fragment into a lead compound or to construct specific heterocyclic systems. Please note that the specific chemical and physical properties, as well as the full spectrum of research applications for this exact compound, are an active area of scientific investigation. The information provided is based on the known reactivity of its core functional groups and structural analogs.

Properties

IUPAC Name

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-14(12(15)7-13)8-9-4-5-10(16-2)11(6-9)17-3/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWIAWRSUYRDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)OC)OC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and methylamine.

    Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with methylamine to form an intermediate Schiff base.

    Chlorination: The intermediate is then chlorinated using thionyl chloride (SOCl2) to introduce the chloro group.

    Acetylation: Finally, the chlorinated intermediate is acetylated using acetic anhydride to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

    Pathways Involved: It may inhibit or activate signaling pathways related to inflammation, cell proliferation, and apoptosis.

    Binding Affinity: The presence of the chloro and dimethoxyphenyl groups enhances its binding affinity to target proteins, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3,4-dimethoxyphenyl)acetamide
  • 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
  • 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide

Uniqueness

  • Structural Differences : The presence of the methyl group in 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide distinguishes it from other similar compounds.
  • Biological Activity : The unique combination of functional groups in this compound may result in distinct biological activities and pharmacological profiles.
  • Chemical Reactivity : The specific arrangement of substituents influences its reactivity and the types of chemical reactions it can undergo.

Biological Activity

2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group and a dimethoxyphenyl moiety attached to a methylacetamide backbone. Its molecular formula is C12H16ClN O2, with a molecular weight of approximately 259.72 g/mol. The unique combination of functional groups suggests diverse reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Molecular Targets : It interacts with enzymes involved in inflammatory pathways and may modulate receptor signaling.
  • Binding Affinity : The presence of the chloro and dimethoxyphenyl groups enhances its binding affinity to target proteins, influencing various biochemical processes.
  • Pathways Involved : The compound may inhibit or activate signaling pathways related to inflammation, cell proliferation, and apoptosis, showcasing its potential as an anti-inflammatory and anticancer agent .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:

  • In vitro Studies : The compound demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
  • In vivo Studies : Animal models have shown that the compound reduces paw edema in carrageenan-induced inflammation tests, indicating its efficacy in reducing inflammation .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties:

  • Cell Line Studies : The compound has been tested against various cancer cell lines, showing cytotoxic effects at micromolar concentrations. It appears to impair cell survival by inducing apoptosis through modulation of signaling pathways related to cell growth .
  • Mechanistic Insights : The compound's mechanism involves the inhibition of specific proteins associated with tumor growth, such as UBA5 in pancreatic cancer models .

Table of Biological Activities

Activity TypeAssay TypeResultReference
Anti-inflammatoryCOX enzyme inhibitionIC50 comparable to celecoxib
AnticancerCell viability assaysCytotoxic at micromolar levels
In vivo inflammationCarrageenan-induced edemaSignificant reduction
UBA5 inhibitionPancreatic cancer modelsIC50 values: 30 μM

Case Studies

  • Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory effects of various derivatives of related compounds. It was found that those with similar structural features exhibited significant COX-2 inhibition, supporting the potential of this compound as an anti-inflammatory agent .
  • Anticancer Research : In a study focusing on pancreatic cancer cells (PaCa2), treatment with this compound resulted in reduced cell viability and tumor growth in xenograft models without significant toxicity observed in treated mice .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide?

Methodological Answer: The synthesis typically involves coupling 3,4-dimethoxybenzylamine derivatives with chloroacetyl chloride under controlled conditions. A common approach includes:

  • Step 1: Reacting 3,4-dimethoxybenzylamine with methylating agents (e.g., methyl iodide) to introduce the N-methyl group.
  • Step 2: Treating the resulting N-methyl-3,4-dimethoxybenzylamine with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane or DMF) at 0–5°C to minimize side reactions.
  • Step 3: Purifying the product via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Key Reagents and Conditions:

Reagent/ConditionRoleExample
Chloroacetyl chlorideAcylating agent1.2 eq, 0°C
TriethylamineBase (HCl scavenger)2.0 eq
DichloromethaneSolventAnhydrous

Q. How is the compound characterized post-synthesis?

Methodological Answer: Post-synthesis characterization employs:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 3.2–3.5 ppm (N–CH₃), δ 4.0–4.3 ppm (Cl–CH₂–CO), and δ 6.7–7.1 ppm (aromatic protons from dimethoxyphenyl) .
    • ¹³C NMR: Signals for the carbonyl (δ 165–170 ppm) and methoxy groups (δ 55–56 ppm).
  • Infrared (IR) Spectroscopy: Stretching vibrations at 1650–1680 cm⁻¹ (C=O) and 1250–1270 cm⁻¹ (C–O from methoxy groups) .
  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₃H₁₇ClNO₃: 294.0899) .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction reveals:

  • Hydrogen Bonding: N–H···O interactions between the acetamide NH and carbonyl oxygen of adjacent molecules, forming infinite chains (e.g., N–H···O distance: 2.89 Å) .
  • Van der Waals Interactions: Stacking of dimethoxyphenyl rings (dihedral angle ~65° between aromatic planes) contributes to lattice stability .
  • Torsional Angles: The Cl–CH₂–CO–N–(CH₃) backbone adopts a twisted conformation (torsion angle ~83°), minimizing steric hindrance .

Q. How to design structure-activity relationship (SAR) studies for its biological activity?

Methodological Answer: Systematic SAR strategies include:

  • Substituent Variation:
    • Replace methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess electronic effects on bioactivity.
    • Modify the N-methyl group to bulkier alkyl chains to probe steric tolerance .
  • In Vitro Assays:
    • Antimicrobial: Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria.
    • Anticancer: IC₅₀ values via MTT assay in cancer cell lines (e.g., MCF-7, HeLa) .
  • Computational Modeling: Docking studies to predict binding affinity with target proteins (e.g., cytochrome P450 enzymes) .

Q. How can researchers resolve contradictions in reported biological data for this compound?

Methodological Answer: Conflicting data often arise from assay variability or structural impurities. Mitigation strategies:

  • Purity Validation: Use HPLC (≥99% purity) and elemental analysis to exclude batch-to-batch inconsistencies .
  • Standardized Assays: Adopt OECD guidelines for cytotoxicity (e.g., fixed exposure time, serum-free conditions) .
  • Meta-Analysis: Compare data across studies using common reference compounds (e.g., doxorubicin for cytotoxicity) to normalize results .

Q. What analytical methods are critical for detecting degradation products under stress conditions?

Methodological Answer: For stability studies:

  • Forced Degradation: Expose the compound to heat (80°C), UV light, and hydrolytic conditions (acid/alkaline).
  • LC-MS/MS: Identify degradation products (e.g., hydrolyzed acetic acid derivatives) via fragmentation patterns .
  • Kinetic Modeling: Use Arrhenius plots to predict shelf-life under ambient conditions .

Q. How does the compound’s logP value influence its pharmacokinetic profile?

Methodological Answer: The octanol-water partition coefficient (logP) is experimentally determined via shake-flask method or predicted via software (e.g., ChemAxon):

  • Optimal logP: ~2.5–3.5 balances membrane permeability (via passive diffusion) and aqueous solubility.
  • Impact on ADME: Higher logP (>4) may reduce solubility (risk of precipitation in vivo), while lower values (<2) limit cellular uptake .

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